molecular formula C20H16O B12643698 Benz(a)anthracen-8-ol, 7,12-dimethyl- CAS No. 62064-44-2

Benz(a)anthracen-8-ol, 7,12-dimethyl-

Cat. No.: B12643698
CAS No.: 62064-44-2
M. Wt: 272.3 g/mol
InChI Key: VVFZEGSNFDMQAQ-UHFFFAOYSA-N
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Description

Benz(a)anthracen-8-ol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz[a]anthracene, characterized by the presence of two methyl groups at the 7 and 12 positions and a hydroxyl group at the 8 position. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracen-8-ol, 7,12-dimethyl- typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of Benz(a)anthracen-8-ol, 7,12-dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracen-8-ol, 7,12-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benz[a]anthracene derivatives, quinones, and simpler hydrocarbons .

Scientific Research Applications

Benz(a)anthracen-8-ol, 7,12-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.

    Biology: The compound is used in studies related to carcinogenesis and mutagenesis due to its ability to induce tumors in laboratory animals.

    Medicine: Research on this compound has contributed to understanding the mechanisms of cancer development and the potential for developing anti-cancer therapies.

    Industry: It is used in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of Benz(a)anthracen-8-ol, 7,12-dimethyl- involves its metabolic activation to form reactive intermediates that can bind to DNA and proteins. This binding can lead to mutations and the initiation of carcinogenesis. The compound primarily targets the cytochrome P450 enzyme system, leading to the formation of epoxides and dihydrodiols, which are the active metabolites responsible for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracen-8-ol, 7,12-dimethyl- is unique due to the presence of both methyl and hydroxyl groups, which influence its reactivity and biological activity. The hydroxyl group at the 8 position enhances its ability to form reactive intermediates, making it a potent carcinogen and a valuable compound for studying the mechanisms of chemical carcinogenesis .

Properties

CAS No.

62064-44-2

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

7,12-dimethylbenzo[a]anthracen-8-ol

InChI

InChI=1S/C20H16O/c1-12-15-8-5-9-18(21)20(15)13(2)16-11-10-14-6-3-4-7-17(14)19(12)16/h3-11,21H,1-2H3

InChI Key

VVFZEGSNFDMQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)O

Origin of Product

United States

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